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molecular formula C9H8Cl2O3 B8532280 2-(2,6-Dichlorophenyl)-2-methoxy-acetic acid

2-(2,6-Dichlorophenyl)-2-methoxy-acetic acid

Cat. No. B8532280
M. Wt: 235.06 g/mol
InChI Key: LZIYRGOPGKPMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04318915

Procedure details

10 g (0.033 mols) 2 bromo-2(2,6-dichlorophenyl)-acetic acid methyl ester (Example 8) are heated with sodium methylate in methanol (1.6 g Na in 100 ml MeOH) in an autoclave for 5 hours at 150 degrees C. After evaporation of the solvent, the residue is taken up in a water-chloroform mixture. By acidification of the aqueous phase, 3.9 g 2-(2,6-dichlorophenyl)-2-methoxy-acetic acid is obtained. It melts at 119-122 degrees C. after recrystallization from diisopropyl ether.
[Compound]
Name
2
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH:4](Br)[C:5]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:12].[CH3:15][O-:16].[Na+]>CO>[Cl:12][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([Cl:11])[C:5]=1[CH:4]([O:16][CH3:15])[C:3]([OH:2])=[O:14] |f:1.2|

Inputs

Step One
Name
2
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C1=C(C=CC=C1Cl)Cl)Br)=O
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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